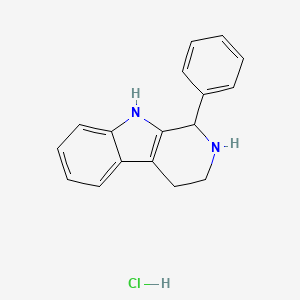

1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZCTJZLNJOUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957145 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3574-01-4 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family of alkaloids. This technical guide provides a comprehensive analysis of its core mechanism of action, primarily focusing on its role as a selective inhibitor of monoamine oxidase A (MAO-A). By elucidating its molecular interactions, downstream signaling effects, and broader pharmacological profile, this document aims to equip researchers with the foundational knowledge necessary for advancing its study in the context of neuropharmacology and therapeutic development.

Introduction: The Significance of the Beta-Carboline Scaffold

The beta-carboline framework, a tricyclic pyrido[3,4-b]indole structure, is a privileged scaffold in medicinal chemistry, found in both natural products and synthetic molecules with a wide array of biological activities.[1][2] Naturally occurring beta-carbolines are present in various plants, foodstuffs, and even within human tissues, where they are thought to play neuromodulatory roles.[3] Their pharmacological versatility has led to the exploration of beta-carboline derivatives for a range of therapeutic applications, including antidepressant, anxiolytic, antitumor, antiviral, and antiparasitic agents.[2][4]

This compound (herein referred to as Ph-THBC-HCl) is a specific analogue that has garnered interest for its potential effects on the central nervous system.[5] Its structure, featuring a phenyl group at the 1-position of the tetrahydro-beta-carboline core, distinguishes it from many naturally occurring beta-carbolines and influences its pharmacological properties. This guide will delve into the primary mechanism through which Ph-THBC-HCl is believed to exert its effects: the inhibition of monoamine oxidase A.

Primary Mechanism of Action: Selective Inhibition of Monoamine Oxidase A (MAO-A)

The principal mechanism of action of this compound is its function as a selective inhibitor of monoamine oxidase A (MAO-A).[5]

The Monoamine Oxidase Enzymes

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while both enzymes can metabolize dopamine.[6] The inhibition of MAO-A leads to an increase in the synaptic concentrations of these key neurotransmitters, a mechanism that is well-established in the treatment of depression and anxiety disorders.[1]

Ph-THBC-HCl as a MAO-A Inhibitor

The inhibition of MAO-A by Ph-THBC-HCl is believed to be reversible and competitive, a characteristic of many beta-carboline inhibitors.[7][8] This is in contrast to older, irreversible MAO inhibitors which carry a higher risk of adverse effects.

Downstream Signaling Consequences of MAO-A Inhibition

By inhibiting MAO-A, Ph-THBC-HCl is expected to increase the synaptic availability of serotonin and norepinephrine. This elevation in neurotransmitter levels can lead to a cascade of downstream signaling events:

-

Enhanced Neurotransmission: Increased levels of serotonin and norepinephrine in the synaptic cleft lead to greater activation of their respective postsynaptic receptors.

-

Receptor Modulation: Chronic elevation of these neurotransmitters can lead to adaptive changes in receptor density and sensitivity.

-

Neurotrophic Factor Expression: Some studies on other MAO-A inhibitors have shown that they can stimulate the expression of neurotrophic factors, which may contribute to their therapeutic effects.[9]

The following diagram illustrates the proposed primary mechanism of action:

Figure 1: Proposed mechanism of action of this compound.

Broader Pharmacological Profile and Other Potential Mechanisms

While MAO-A inhibition is the primary proposed mechanism, the beta-carboline scaffold is known for its promiscuity, and it is plausible that Ph-THBC-HCl interacts with other molecular targets.

Receptor Binding Profile

A comprehensive receptor binding screen for Ph-THBC-HCl is not publicly available. However, studies on the parent compound, tetrahydro-beta-carboline (THBC), have suggested that its behavioral effects may be mediated, in part, by interactions with serotonin receptors, specifically the 5-HT1B subtype.[1] Further research is required to determine if the 1-phenyl substitution of Ph-THBC-HCl confers affinity for this or other neurotransmitter receptors.

Other Investigated Activities of 1-phenyl-tetrahydro-beta-carboline Derivatives

Recent research has explored derivatives of 1-phenyl-tetrahydro-beta-carboline for therapeutic applications beyond neuropharmacology, highlighting the versatility of this chemical scaffold. These include:

-

Anticancer Activity: Derivatives have been synthesized and evaluated as potential anticancer agents.[10]

-

Antifungal and Antiparasitic Effects: Studies have demonstrated the potential of these compounds against various fungal and parasitic organisms.[8][11]

These findings suggest that while MAO-A inhibition is a key aspect of the pharmacology of Ph-THBC-HCl, other mechanisms may contribute to its overall biological activity profile.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of Ph-THBC-HCl, a series of in vitro and in vivo experiments are necessary.

In Vitro MAO Inhibition Assay

Objective: To determine the potency and selectivity of Ph-THBC-HCl for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A fluorescent or radiolabeled substrate appropriate for each enzyme isoform (e.g., kynuramine for both, or specific substrates like [3H]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).[10][12]

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of Ph-THBC-HCl.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation over time using a fluorometer or liquid scintillation counter.

-

Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Determine the Ki value and the mode of inhibition (competitive, non-competitive, etc.) through kinetic studies (e.g., Lineweaver-Burk plots).[12]

-

The following diagram outlines the general workflow for an in vitro MAO inhibition assay:

Figure 2: General workflow for an in vitro monoamine oxidase inhibition assay.

Receptor Binding Assays

Objective: To determine the affinity of Ph-THBC-HCl for a panel of CNS receptors.

Methodology:

-

Receptor Source: Cell membranes expressing the receptor of interest.

-

Radioligand: A specific radiolabeled ligand for each receptor.

-

Procedure:

-

Incubate the cell membranes with the radioligand in the presence of varying concentrations of Ph-THBC-HCl.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity.

-

Calculate the Ki value for the displacement of the radioligand by Ph-THBC-HCl.

-

In Vivo Microdialysis

Objective: To measure the effect of Ph-THBC-HCl on extracellular neurotransmitter levels in the brain of living animals.

Methodology:

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, striatum).

-

Administer Ph-THBC-HCl systemically.

-

Collect dialysate samples at regular intervals.

-

Analyze the concentrations of serotonin, norepinephrine, and dopamine in the dialysate using HPLC with electrochemical detection.[9]

-

Summary and Future Directions

This compound is a compelling molecule with a primary mechanism of action centered on the selective inhibition of MAO-A. This action is predicted to increase the synaptic availability of key monoamine neurotransmitters, a pharmacological effect with therapeutic potential for mood and anxiety disorders. While the broader pharmacological profile of this specific compound is not yet fully elucidated, the versatility of the beta-carboline scaffold suggests the possibility of interactions with other molecular targets.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise IC50 and Ki values for MAO-A and MAO-B inhibition is essential.

-

Comprehensive Receptor Profiling: A broad receptor binding screen will clarify the selectivity of Ph-THBC-HCl.

-

In Vivo Efficacy Studies: Behavioral studies in animal models of depression and anxiety are needed to validate the therapeutic potential of this compound.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and safety profile is a prerequisite for any clinical development.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and other related beta-carboline derivatives.

References

- Binda, C., Mattevi, A., & Edmondson, D. E. (2002). Monoamine oxidase: a historical overview. Journal of Neural Transmission, 109(5-6), 593-610.

-

Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. (2022). International Journal of Molecular Sciences, 23(19), 11985. [Link]

-

Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (n.d.). National Institutes of Health. [Link]

-

Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]

- Kehr, W., Horowski, R., Schulte-Sienbeck, H., & Rehse, K. (1979). NEUROPHARMACOLOGICAL STUDIES OF A NEW ANTIDOPAMINERGIC TETRAHYDRO-β-CARBOLINE. ChemInform, 10(7).

-

Ayipo, Y. O., Mordi, M. N., Muzaimi, M., & Damodaran, T. (2021). Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. European Journal of Pharmacology, 892, 173837. [Link]

-

Synthesis and anti-leishmanial evaluation of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives against Leishmania infantum. (n.d.). ResearchGate. [Link]

- Kalir, A., & Pelah, Z. (1976). 1-Methyl-3-keto-4-phenylquinuclidinium bromide. Arzneimittelforschung, 26(9), 1665-1668.

- Ramsay, R. R. (2018). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values).

-

β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). (2023). Foods, 12(6), 1251. [Link]

-

Zhang, J., Liu, X., Sa, N., Zhang, J. H., Cai, Y. S., Wang, K. M., ... & Zhu, K. K. (2024). Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 269, 116341. [Link]

- Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.

- Esteban, S., et al. (2014). Improving effect of chronic resveratrol treatment on central monoamine synthesis and cognition in aged rats.

- Kehr, W. (1979). NEUROPHARMACOLOGICAL STUDIES OF A NEW ANTIDOPAMINERGIC TETRAHYDRO-β-CARBOLINE. Semantic Scholar.

-

Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 198. [Link]

-

Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. (2022). Frontiers in Pharmacology, 13, 868846. [Link]

- Mitchell, E. S., & Weinshenker, D. (2010). Good night and good luck: norepinephrine in sleep and wakefulness. The Journal of Neuroscience, 30(24), 8084-8086.

- Computational study on the synthesis of 1-phenyl-3,4-dihydro-β-carboline: T3P®-promoted one-pot formation from tryptamine vs. POCl3-mediated ring closure of Nb-benzoyltryptamine. The first DFT investigation of the Bischler-Napieralski reaction. (n.d.).

-

Mas, M., Rodriguez-del-Castillo, A., & Hernandez, M. (1987). Effects of sexual interactions on the in vivo rate of monoamine synthesis in forebrain regions of the male rat. Physiology & Behavior, 41(3), 321-325. [Link]

Sources

- 1. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of chronic nicotine administration on monoamine and monoamine metabolite concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Emergent Anticancer Potential of the 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The quest for novel, efficacious, and selective anticancer agents is a paramount objective in modern medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the β-carboline skeleton has long been recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic molecules. This technical guide delves into the burgeoning field of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (THβC) and its derivatives, with a specific focus on their anticancer properties. While preliminary studies suggest the potential of the parent compound, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, in inducing apoptosis, recent and more extensive research has illuminated the potent and multifaceted anticancer activities of its derivatives.[1] This guide will synthesize the current understanding of the mechanism of action, present key in vitro and in vivo data for promising derivatives, and provide detailed experimental protocols to empower researchers in the development of next-generation cancer therapeutics based on this promising molecular framework.

Introduction: The 1-Phenyl-Tetrahydro-β-carboline Core

The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (1-phenyl-THβC) structure represents a fascinating convergence of a rigid tricyclic indole nucleus with a flexible tetrahydro-β-carboline ring system, adorned with a phenyl group at the C1 position. This unique three-dimensional architecture allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. The hydrochloride salt of this compound is often utilized to enhance its solubility and stability for research purposes.

Historically, β-carbolines have been investigated for a wide array of biological activities, including their effects on the central nervous system as monoamine oxidase (MAO) inhibitors.[1] However, a growing body of evidence now firmly establishes their potential in oncology. The core structure serves as an excellent starting point for the design of targeted therapies, with derivatives demonstrating activities ranging from enzyme inhibition to the induction of programmed cell death.[2][3]

Synthesis of the 1-Phenyl-Tetrahydro-β-carboline Scaffold

The cornerstone of synthesizing the 1-phenyl-THβC scaffold is the Pictet-Spengler reaction . This robust and versatile reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 1-phenyl-THβC, tryptamine is reacted with benzaldehyde.

The general synthetic workflow is as follows:

-

Step 1: Condensation: Tryptamine and benzaldehyde are reacted in an appropriate solvent, often under acidic conditions, to form a Schiff base intermediate.

-

Step 2: Cyclization: The reaction mixture is heated to facilitate the electrophilic cyclization of the Schiff base, leading to the formation of the tetrahydro-β-carboline ring system.

-

Step 3: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

-

Step 4: Salt Formation (Optional): For the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.

This synthetic route is highly adaptable, allowing for the introduction of various substituents on both the phenyl ring of the aldehyde and the indole nucleus of the tryptamine, paving the way for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow for 1-phenyl-THβC via the Pictet-Spengler reaction.

Anticancer Mechanisms of Action

Recent research has unveiled that derivatives of the 1-phenyl-THβC scaffold can exert their anticancer effects through multiple, sophisticated mechanisms. A groundbreaking 2024 study has identified a new class of these derivatives as the first dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[2]

Dual Inhibition of PRMT5 and EGFR

Both PRMT5 and EGFR are pivotal in the regulation of various cancer-associated processes, and their overexpression or dysregulation is a hallmark of many tumor types.[2] The ability of 1-phenyl-THβC derivatives to simultaneously inhibit both of these key targets represents a significant advancement in the development of multi-targeted cancer therapies.

-

PRMT5 Inhibition: PRMT5 is a key enzyme that methylates arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/Akt and MAPK, promoting cell proliferation, survival, and metastasis. Inhibiting EGFR is a clinically validated strategy in oncology.

Caption: Workflow for the MTT cell viability assay.

Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by the compounds.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a highly promising platform for the development of novel anticancer agents. While the parent compound itself warrants further investigation, its derivatives have demonstrated significant potential by targeting key oncogenic pathways, inducing apoptosis, and exhibiting in vivo efficacy. The discovery of dual PRMT5/EGFR inhibitors based on this scaffold opens up new avenues for creating multi-targeted therapies that could potentially overcome drug resistance.

Future research should focus on:

-

Extensive SAR studies to optimize the potency and selectivity of these compounds.

-

In-depth mechanistic studies to fully elucidate the downstream effects of dual PRMT5/EGFR inhibition.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

-

Evaluation in a broader range of cancer models , including patient-derived xenografts.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the 1-phenyl-THβC scaffold from a promising chemical entity to a clinically impactful therapeutic.

References

-

Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents. (2024). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of tetrahydro β-carboline derivatives as anticancer agents. (2019). Journal of Chinese Pharmaceutical Sciences. [Link]

-

Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2023). MDPI. [Link]

-

Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). MDPI. [Link]

-

Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents. (2011). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and anticancer evaluation of tetrahydro-β-carboline-hydantoin hybrids. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. (2021). Frontiers in Chemistry. [Link]

-

Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). Molecules. [Link]

-

Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules. [Link]

-

β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. (2023). Frontiers in Pharmacology. [Link]

-

Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). Anticancer Research. [Link]

-

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells. (2015). Molecules. [Link]

-

B-9-3, a novel β-carboline derivative exhibits anti-cancer activity via induction of apoptosis and inhibition of cell migration in vitro. (2014). European Journal of Pharmacology. [Link]

Sources

An In-depth Technical Guide to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. The information herein is curated to support research and development activities, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a member of the beta-carboline family of compounds, which are structurally characterized by a fused pyrido[3,4-b]indole ring system.[1] The "tetrahydro" designation indicates the saturation of the pyridine ring, which imparts distinct conformational flexibility compared to its aromatic counterparts.[1] The presence of a phenyl group at the C1 position and its formulation as a hydrochloride salt are key features influencing its chemical behavior and potential applications.

The hydrochloride salt enhances the compound's solubility in aqueous media, a critical factor for its utility in biological assays and potential formulation development.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Systematic Name | 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | [1] |

| CAS Number | 3574-01-4 | [1] |

| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |

| Molecular Weight | 284.78 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point (Free Base) | 165-168 °C | [3] |

| Solubility (Free Base) | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol | [3] |

| Storage Temperature | -20°C, in a dark, dry place | [2] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through a two-step process: the Pictet-Spengler reaction to form the free base, followed by conversion to the hydrochloride salt.

Synthesis of the Free Base via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of beta-carbolines, involving the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde (benzaldehyde) under acidic conditions, followed by cyclization.[4][5]

Caption: Pictet-Spengler synthesis of the free base.

Experimental Protocol: Synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Free Base)

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 1:2 v/v).

-

Addition of Aldehyde: To the stirred solution, slowly add benzaldehyde (1.2 eq).

-

Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and basify to a pH of 9-10 using a suitable base such as ammonium hydroxide.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure free base.

Conversion to the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability and aqueous solubility.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The amount of HCl should be stoichiometric (1.0 eq).

-

Crystallization: Allow the precipitate to crystallize, which may be facilitated by cooling the mixture.

-

Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the hydrochloride salt.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Data for 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Free Base)

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ 7.86 (br s, 1H, NH-9) | δ 135.6 (C) |

| δ 7.48 (d, J = 7.2 Hz, 1H, Ar-H) | δ 132.7 (C) |

| δ 7.29 (d, J = 7.2 Hz, 1H, Ar-H) | δ 127.6 (C) |

| δ 7.14 (dt, J = 1.3, 7.1 Hz, 1H, Ar-H) | δ 121.5 (CH) |

| δ 7.09 (dt, J = 1.1, 7.1 Hz, 1H, Ar-H) | δ 119.4 (CH) |

| δ 4.01 (s, 2H) | δ 117.9 (CH) |

| δ 3.18 (t, J = 5.7 Hz, 2H) | δ 110.7 (CH) |

| δ 2.75 (t, J = 5.7 Hz, 2H) | δ 108.7 (C) |

| δ 43.9 (CH₂) | |

| δ 43.2 (CH₂) | |

| δ 22.5 (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 248.13. Common fragmentation patterns for tetrahydro-beta-carbolines involve a retro-Diels-Alder (RDA) mechanism in the tetrahydro-pyridine ring.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for the hydrochloride salt would include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ for the ammonium salt and the indole N-H.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic rings.

-

C-N stretching: Bands in the 1000-1300 cm⁻¹ range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and UV detection at an appropriate wavelength (e.g., 254 nm) is a suitable starting point for method development.[1]

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its structural motifs.

-

Oxidation: The tetrahydro-beta-carboline ring can be oxidized to the corresponding aromatic beta-carboline. Heme peroxidases have been shown to catalyze the oxidation of related tetrahydro-beta-carbolines.[8] Stronger chemical oxidants like potassium permanganate can lead to the formation of quinoline derivatives.[1]

-

Reduction: The aromatic rings are generally resistant to reduction under standard conditions, but the indole ring can be reduced under more forcing conditions.

-

Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the free base. However, studies on related tetrahydro-beta-carbolines have shown that they can degrade in the presence of nitrosating agents, leading to the formation of nitroso derivatives and subsequent rearrangement to aromatic beta-carbolines.[9][10] It is advisable to store the compound protected from light and moisture.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is the inhibition of monoamine oxidase A (MAO-A).[1]

MAO-A Inhibition

MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[11][12] By inhibiting MAO-A, this compound prevents the breakdown of these monoamines, leading to their increased concentration in the synaptic cleft.[13] This modulation of neurotransmitter levels is the basis for the therapeutic use of MAO inhibitors in the treatment of depression and anxiety disorders.[11]

Caption: Mechanism of action via MAO-A inhibition.

Downstream Signaling Effects

The inhibition of MAO-A and the subsequent increase in synaptic monoamines have profound effects on neuronal signaling.

-

Serotonin Pathway: Increased serotonin levels lead to enhanced activation of various serotonin receptors, which are widely implicated in the regulation of mood, anxiety, and sleep.[14]

-

Dopamine Pathway: While MAO-A metabolizes dopamine, MAO-B is also significantly involved.[13] The net effect of selective MAO-A inhibition on dopamine signaling is complex and can be region-dependent within the brain. The interplay between serotonin and dopamine systems is intricate, with evidence suggesting both synergistic and opposing interactions in modulating behavior.[15][16]

In Vitro Evaluation of MAO-A Inhibition

The inhibitory potency of this compound against MAO-A can be quantified using an in vitro enzyme inhibition assay. A common method utilizes kynuramine as a substrate, which is deaminated by MAO to an unstable aldehyde that cyclizes to the fluorescent product, 4-hydroxyquinoline.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is a generalized procedure based on established methods.

-

Materials: Recombinant human MAO-A enzyme, kynuramine dihydrobromide (substrate), test compound, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Preparation of Reagents: Prepare stock solutions of the test compound and a known MAO-A inhibitor (e.g., clorgyline) in DMSO. Prepare a working solution of kynuramine in the assay buffer.

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or the positive control), and the MAO-A enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine solution.

-

Measure the increase in fluorescence (excitation ~310-320 nm, emission ~380-400 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a valuable research compound with well-defined synthetic routes and a clear primary mechanism of action. Its properties as a selective MAO-A inhibitor make it a useful tool for studying the roles of monoamine neurotransmitters in various physiological and pathological processes. This guide provides the foundational technical information necessary for its synthesis, characterization, and application in a research setting. As with any biologically active compound, appropriate safety precautions should be taken during its handling and use.

References

- What are MAO-A modulators and how do they work?. (2024, June 25). Benchchem.

- This compound. Benchchem.

- Diem, S., Herderich, M., & Pencik, A. (2007). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed.

- Diem, S., Gutsche, B., & Herderich, M. (2007). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 55(26), 10838–10845.

- Diem, S., Gutsche, B., & Herderich, M. (2007). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. American Chemical Society.

- Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP).

- What are the therapeutic applications for MAO inhibitors?. (2025, March 11).

- Naoi, M., et al. (2017). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. PubMed.

- MAOIs (Monoamine Oxidase Inhibitors)

- Monoamine oxidase inhibitor. Wikipedia.

- Fiedorowicz, J. G., & Swartz, K. L. (2013). A neuroscientific update on monoamine oxidase and its inhibitors. CNS Spectrums, 19(1), 77-89.

- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 196.

- Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. PubMed.

- Synthesis of β-carboline deriv

- This compound. Santa Cruz Biotechnology.

- A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. (2020). Scientific Reports, 10(1), 1057.

- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE. Guidechem.

- Exploring How Serotonin and Dopamine Interact. (2023).

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules, 23(7), 1663.

- Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors. (2012). Molecules, 17(11), 13038-13054.

- Dopamine and Serotonin Pathways in Balance: Mechanistic Insights and Botanical Modulation via Elaeocarpus ganitrus. (2025).

- On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (2019). Peptide Science, 111(4-5), e24118.

- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE Product Description. ChemicalBook.

- 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline.

- 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. PubChem.

- Dopamine and serotonin work in opposition to shape learning. (2024, November 25). Stanford University.

- Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. (2015). The Journal of Organic Chemistry, 80(11), 5648–5655.

- Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. (2008).

- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2025, November 22). YouTube.

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665).

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 843.

- mass spectra - fragmentation p

- 1H NMR Spectrum (PHY0106391). PhytoBank.

- 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. Smolecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3790-45-2 CAS MSDS (1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What are MAO-A modulators and how do they work? [synapse.patsnap.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 14. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 16. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

An In-depth Technical Guide to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 3574-01-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, a significant member of the beta-carboline family of compounds. This document delves into its chemical identity, synthesis, and physicochemical properties. A core focus is placed on its primary mechanism of action as a monoamine oxidase A (MAO-A) inhibitor and the downstream pharmacological implications. Furthermore, this guide explores the compound's diverse biological activities, including its potential as a neuroprotective, antiparasitic, antifungal, and antitumor agent, supported by available preclinical data. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and development in the scientific community.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 3574-01-4, is a synthetic heterocyclic compound belonging to the tetrahydro-β-carboline class of molecules.[1] The core structure features a tryptamine backbone cyclized with a phenyl-containing aldehyde, resulting in a tetracyclic system. This structural motif is shared by a range of naturally occurring and synthetic compounds with significant biological activities. The hydrochloride salt form enhances the compound's solubility and stability for research and pharmaceutical applications.

The systematic IUPAC name for this compound is 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride.[1] It is also known by other names such as 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, monohydrochloride.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3574-01-4 | [1] |

| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |

| Molecular Weight | 284.78 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Storage Temperature | -20°C | [2] |

| Free Base CAS Number | 3790-45-2 | [2][3] |

| Free Base Molecular Formula | C₁₇H₁₆N₂ | [2][3] |

| Free Base Molecular Weight | 248.32 g/mol | [2][3] |

Synthesis and Characterization

The primary synthetic route to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is the Pictet-Spengler reaction.[4][5][6] This well-established method involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde (benzaldehyde) under acidic conditions, followed by cyclization.[4][5][6] The choice of acid catalyst and solvent system can influence the reaction efficiency and yield.

Experimental Protocol: Pictet-Spengler Synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

This protocol is a representative example based on literature procedures. Optimization may be required depending on the scale and specific laboratory conditions.

Materials:

-

Tryptamine

-

Benzaldehyde

-

Glacial Acetic Acid

-

Dichloromethane (DCM), dry

-

Ammonium Hydroxide (NH₄OH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 1:2 v/v).

-

To this solution, slowly add benzaldehyde (1.2 eq).

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture to a pH of 9-10 with an ammonium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane.

-

The resulting free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling with dry HCl gas or by adding a solution of HCl in a non-polar solvent.

Characterization of the Free Base (CAS 3790-45-2):

-

Melting Point: 162.9–164.7 °C.

-

¹H-NMR (300 MHz, CDCl₃) δ: 1.97 (br s, 1H), 2.78–3.00 (m, 1H), 3.07–3.18 (m, 1H), 3.37 (dt, J = 3.9, 12.5 Hz, 1H), 5.17 (s, 1H), 7.10 (dt, J = 1.3, 7.0 Hz, 1H), 7.15 (dt, J = 1.3, 7.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.48 (d, J = 7.4 Hz, 1H), 7.87 (br s, NH).

Mechanism of Action: Monoamine Oxidase Inhibition

The primary pharmacological action of this compound is the inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, this compound effectively increases the synaptic levels of these neurotransmitters, which is the underlying principle for its potential therapeutic effects in neurological and psychiatric disorders.[1] Several studies on related tetrahydro-beta-carboline derivatives have demonstrated reversible and competitive inhibition of MAO-A.[7]

Preclinical Pharmacology and Potential Applications

This beta-carboline derivative has demonstrated a spectrum of biological activities in preclinical studies, suggesting its potential for development in several therapeutic areas.

Neuroprotective Effects

The MAO-A inhibitory activity of this compound suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease.[7][8] The neuroprotective effects of beta-carbolines are thought to be mediated through the modulation of neurotransmitter levels and the reduction of oxidative stress.[8] In vivo studies on related beta-carbolines have shown restorative effects in animal models of Parkinson's disease.[9] For instance, in a rat model where dopamine levels were depleted by the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), subsequent treatment with a related beta-carboline reversed the dopamine depletion and restored the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra.[9] The proposed mechanism for this restorative action includes an increase in the activity of complex I of the mitochondrial respiratory chain and the induction of neurotrophic factors.[9]

Antiparasitic Activity

In vitro studies have demonstrated the selective cytotoxicity of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

Table 2: Antiparasitic Activity

| Parasite | Activity Metric | Value | Reference(s) |

| Trypanosoma cruzi | IC₅₀ | 14.9 µM | [1] |

This selective toxicity, with low impact on mammalian cells, highlights its potential as a lead compound for the development of new antiparasitic drugs.[1]

Antifungal Activity

Derivatives of the tetrahydro-β-carboline scaffold have shown promising antifungal activity against various plant pathogenic fungi.[10] Structure-activity relationship studies have revealed that modifications at the piperidine nitrogen can significantly enhance antifungal potency.

Table 3: Antifungal Activity of a Related Derivative

| Pathogen | Activity Metric | Value | Reference(s) |

| Rice pathogens | MIC | 0.1 µg/mL | [1] |

The broad-spectrum fungicidal activity of some derivatives suggests the potential for developing novel agrochemical or pharmaceutical antifungal agents.

Antitumor Activity

Preliminary studies suggest that 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and its derivatives may possess antitumor properties.[1] The proposed mechanism involves the induction of apoptosis in cancer cells.[1] In vivo studies on mice with various beta-carboline derivatives have shown significant cytotoxic activities against human tumor cell lines.[5][8] The introduction of certain substituents at positions 2 and 9 of the beta-carboline core has been shown to enhance antitumor potency.[5][8]

Analytical Methodologies

The characterization and quantification of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and its derivatives are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC coupled with fluorescence or mass spectrometry (MS) detection is a sensitive and reliable method for the analysis of tetrahydro-beta-carbolines.[11]

Illustrative HPLC-MS/MS Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Enigma of the Sun-Seekers: A Technical History of β-Carboline Alkaloids

For centuries, the seeds of plants like Peganum harmala have been used in traditional ceremonies and medicines, their potent psychoactive effects attributed to the realm of the spiritual. It was not until the dawn of modern chemistry that the enigmatic compounds responsible for these profound experiences, the β-carboline alkaloids, began to reveal their secrets. This in-depth technical guide navigates the fascinating journey of discovery of this remarkable class of molecules, from their ancient roots to their contemporary significance in neuroscience and drug development. We will delve into the historical milestones of their isolation, the elegant evolution of their synthesis, the unraveling of their complex pharmacology, and the analytical advancements that have illuminated their path.

From Ancient Rituals to the Chemist's Bench: The Dawn of Discovery

The story of β-carboline alkaloids is inextricably linked to the history of human culture. The earliest tangible evidence of the use of a β-carboline-containing plant, Peganum harmala (Syrian Rue), dates back nearly 2,700 years in Arabia, where it was used in fumigation rituals, likely for its medicinal and psychoactive properties.[1][2] This ancient wisdom, passed down through generations, hinted at the presence of powerful bioactive compounds long before the advent of chemical analysis.

The first crucial step towards understanding these compounds was taken in 1841 when Göbel isolated a crystalline substance from the seeds of Peganum harmala, which he named "harmaline".[3] Shortly after, in 1847, J. Fritsch isolated another, related alkaloid from the same source, which was named "harmine".[3] These initial isolations marked a pivotal moment, shifting the study of these potent plant constituents from the realm of ethnobotany to the rigorous discipline of chemistry. However, the true chemical nature of these "harmala alkaloids" remained a puzzle for several decades. It was not until the early 20th century that the structural elucidation of these molecules began in earnest, culminating in the correct identification of the tricyclic β-carboline skeleton of harmine in 1919 and its first total synthesis in 1927.[3]

Key Milestones in the Early Discovery of Harmala Alkaloids

| Year | Milestone | Key Figure(s) | Significance |

| ~700 BCE | Earliest documented use of Peganum harmala | Ancient Arabian cultures | Evidence of long-standing human interaction with β-carboline-containing plants.[1][2] |

| 1841 | Isolation of harmaline | Göbel | First isolation of a pure β-carboline alkaloid.[3] |

| 1847 | Isolation of harmine | J. Fritsch | Discovery of a second key harmala alkaloid.[3] |

| 1919 | Correct structural elucidation of harmine | Perkin and Robinson | Revealed the fundamental tricyclic β-carboline structure. |

| 1927 | First total synthesis of harmine | Späth | Confirmed the proposed structure and opened the door to synthetic analogues. |

Unveiling the Molecular Architecture: The Art and Science of Synthesis

The elucidation of the β-carboline structure ignited a flurry of synthetic activity aimed at preparing these and related molecules in the laboratory. This endeavor not only provided a definitive proof of their structure but also enabled the creation of a vast array of analogues for pharmacological investigation. The history of β-carboline synthesis is a testament to the ingenuity of organic chemists, with several key name reactions becoming cornerstones of indole alkaloid chemistry.

The Pictet-Spengler Reaction: A Biomimetic Masterpiece

The Pictet-Spengler reaction, first reported in 1911, stands as the most prominent and widely used method for the synthesis of tetrahydro-β-carbolines, the biosynthetic precursors to the fully aromatic β-carbolines.[4][5] This elegant reaction mimics the natural biosynthetic pathway, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: A Classic Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

-

Reaction Setup: To a solution of tryptamine (1.60 g, 10 mmol) in ethanol (50 mL) is added acetaldehyde (0.53 mL, 12 mmol).

-

Acid Catalysis: Concentrated sulfuric acid (0.5 mL) is added dropwise to the stirred solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 25 mL). The aqueous layer is then basified with a 2M sodium hydroxide solution to pH 10 and extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.

The Bischler-Napieralski and Graebe-Ullmann Reactions: Expanding the Synthetic Toolkit

While the Pictet-Spengler reaction is paramount, other synthetic strategies have also played a significant role in the history of β-carboline chemistry. The Bischler-Napieralski reaction , typically used for the synthesis of dihydroisoquinolines, has been adapted for the preparation of dihydro-β-carbolines from N-acyltryptamines.[6][7][8][9] This method involves the cyclization of the amide using a dehydrating agent such as phosphorus oxychloride.

The Graebe-Ullmann reaction , on the other hand, offers a route to the fully aromatic carbazole ring system through the deoxygenation of N-phenylnitrones.[10][11][12][13] While less common for β-carboline synthesis, it represents an alternative approach to constructing the core heterocyclic framework.

From "Psychotoxins" to Therapeutic Leads: The Pharmacological Saga

The initial interest in β-carboline alkaloids was undoubtedly fueled by their pronounced psychoactive effects. Early researchers often referred to them as "psychotoxins." However, as scientific understanding progressed, a more nuanced and complex pharmacological profile emerged.

A pivotal breakthrough came with the discovery that harmala alkaloids are potent, reversible inhibitors of monoamine oxidase A (MAO-A).[][15][16] This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, β-carbolines increase the levels of these neurotransmitters, leading to their antidepressant and stimulant effects. This discovery not only explained the traditional uses of these plants but also opened up new avenues for the development of antidepressant drugs.

Further research revealed a broader spectrum of pharmacological activities. β-carbolines were found to interact with various other receptor systems in the central nervous system, including benzodiazepine and imidazoline receptors.[17][18] This multifaceted pharmacology contributes to their diverse effects, which can range from anxiolytic to anxiogenic depending on the specific compound and dosage.

The Evolving Understanding of β-Carboline Pharmacology

| Era | Key Discovery/Understanding | Significance |

| Ancient Times - Early 20th Century | Observation of psychoactive and medicinal effects. | Traditional knowledge base for later scientific inquiry. |

| Mid-20th Century | Identification as "psychotoxins" and central nervous system stimulants. | Early, simplistic view of their pharmacological action. |

| Late 20th Century | Discovery of potent and reversible MAO-A inhibition. | Mechanistic explanation for antidepressant and psychoactive effects.[][15][16] |

| Late 20th - 21st Century | Identification of interactions with benzodiazepine, imidazoline, and other receptors. | Revelation of a complex and multifaceted pharmacological profile.[17][18] |

| 21st Century | Investigation into anti-cancer, anti-parasitic, and neuroprotective properties. | Expansion of potential therapeutic applications beyond neuroscience. |

Illuminating the Invisible: The Evolution of Analytical Techniques

The journey of discovery of β-carboline alkaloids has been paralleled by the development of increasingly sophisticated analytical techniques. The initial isolation and characterization in the 19th and early 20th centuries relied on classical methods of organic chemistry, such as crystallization, melting point determination, and elemental analysis.

The mid-20th century saw the advent of spectroscopic techniques, which revolutionized the field. Ultraviolet-visible (UV-Vis) spectroscopy provided early clues about the aromatic nature of these compounds, while infrared (IR) spectroscopy helped to identify key functional groups. The development of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) in the latter half of the 20th century provided the definitive tools for unambiguous structural elucidation.

In recent decades, the combination of chromatographic separation techniques with highly sensitive detectors has enabled the analysis of complex mixtures and the quantification of trace amounts of β-carboline alkaloids in various matrices, from plant extracts to biological fluids.[19][20][21] High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is now the gold standard for the analysis of these compounds.[19][20][21]

Conclusion: A Future Rooted in a Rich Past

The journey of the β-carboline alkaloids, from their ancient use in shamanic rituals to their current status as powerful tools in neuroscience and drug discovery, is a compelling example of the synergy between traditional knowledge and modern science. The initial observations of their profound effects on the human psyche spurred centuries of scientific inquiry, leading to the isolation of pure compounds, the elucidation of their intricate structures, the development of elegant synthetic routes, and a deep understanding of their complex pharmacology. As research continues to uncover new biological activities and potential therapeutic applications, the story of the β-carboline alkaloids serves as a powerful reminder of the rich chemical diversity of the natural world and the enduring quest to understand and harness its potential for the benefit of humankind.

References

-

G. W. Gribble. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Retrieved from [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access. Retrieved from [Link]

-

Tuama, Z. (n.d.). PHARMACOGNOSY 3RD CLASS Isolation of Harmala alkaloids from Peganum harmala. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Li, W., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 19(6), 8035-8048. Retrieved from [Link]

-

Reddy, T. S., et al. (2014). One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences, 126(5), 1491-1497. Retrieved from [Link]

-

De Vos, H. (2016). A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings. Zenodo. Retrieved from [Link]

-

Lukin, A. S., et al. (2020). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 85(15), 9684-9696. Retrieved from [Link]

-

Wang, X., et al. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Journal of Separation Science, 31(20), 3543-3547. Retrieved from [Link]

-

Milen, M., & Ábrányi-Balogh, B. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. Retrieved from [Link]

-

Bamgbose, S. O., Dramane, K. L., & Okogun, J. I. (1977). Synthesis and preliminary pharmacological studies of 1-ethyl-beta-carboline. Planta Medica, 31(2), 193-200. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Retrieved from [Link]

-

Herraiz, T., & Guillén, H. (2010). Beta-Carboline Alkaloids in Peganum Harmala and Inhibition of Human Monoamine Oxidase (Mao). Food and Chemical Toxicology, 48(3), 839-45. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of human monoamine oxidase-A (MAO-A) by P. harmala seed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of δ‐carboline by Graebe‐Ullmann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Pictet‐Spengler synthesis of β‐carboline 21. Retrieved from [Link]

-

SciSpace. (n.d.). β-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) (2010). Retrieved from [Link]

-

International Journal of Fauna and Biological Studies. (2024). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]

-

Kumar, A., & Singh, A. (2017). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 7(5), 460-466. Retrieved from [Link]

-

Li, Y., et al. (2017). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 22(10), 1645. Retrieved from [Link]

-

Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-carbolines (microreview). Retrieved from [Link]

-

International Journal of Pharmaceutical and Allied Research. (n.d.). Therapeutic journey of synthetic betacarboline derivatives: A short review. Retrieved from [Link]

-

Szabó, L., et al. (2016). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 12, 1956-1963. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on β-carboline alkaloids and their distribution in foodstuffs: A class of potential functional components or not?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]

-

Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9143-9153. Retrieved from [Link]

-

Nantka-Namirski, P. (1961). [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. Acta Poloniae Pharmaceutica, 18, 449-460. Retrieved from [Link]

-

ResearchGate. (n.d.). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]

-

Nantka-Namirski, P., & Zieleniak, J. (1977). [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. Acta Poloniae Pharmaceutica, 34(5), 455-458. Retrieved from [Link]

-

Cho, Y., et al. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(15), 2281. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijfmr.com [ijfmr.com]

- 3. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. ijpar.com [ijpar.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Bischler napieralski reaction | PPTX [slideshare.net]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride via Pictet-Spengler reaction

Application Note & Protocol

Robust Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride via the Pictet-Spengler Reaction

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride. The core of this synthesis is the Pictet-Spengler reaction, a powerful and efficient method for constructing the tetrahydro-β-carboline scaffold, which is a privileged pharmacophore in numerous natural products and pharmaceutical agents.[1][2] This protocol details a reliable procedure starting from tryptamine and benzaldehyde, offering in-depth mechanistic insights, step-by-step instructions, and key considerations for process optimization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for accessing this important class of heterocyclic compounds.

Introduction: The Significance of the Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone of heterocyclic chemistry.[3][4] It facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield tetrahydroisoquinolines or, in the case of tryptamines, tetrahydro-β-carbolines.[5][6] The reaction's efficiency and atom economy make it highly valuable in both academic and industrial settings.[3] The target molecule, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, serves as a crucial intermediate and a scaffold for developing compounds with potential neuroactive properties, including monoamine oxidase (MAO) inhibition.[7] This guide explains the causality behind the chosen reaction conditions to ensure reproducibility and high yield.

Reaction Principle and Mechanism

The synthesis proceeds via a classic acid-catalyzed Pictet-Spengler mechanism. The reaction is driven by the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich indole ring system.[3][8]

The key mechanistic steps are:

-

Imine Formation: The primary amine of tryptamine performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the corresponding Schiff base (an imine).

-

Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This step is critical, as the imine itself is generally not electrophilic enough to induce cyclization.[3][6]

-

Intramolecular Cyclization (Electrophilic Aromatic Substitution): The C2 position of the indole nucleus, being highly nucleophilic, attacks the iminium carbon. This forms a new carbon-carbon bond and a transient spirocyclic intermediate, which disrupts the indole's aromaticity.[3][4]

-

Rearomatization: A final deprotonation step at C2 restores the aromaticity of the indole ring, yielding the stable tetrahydro-β-carboline product.[8]

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Application & Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Supplier |

| Tryptamine | C₁₀H₁₂N₂ | 160.22 | 5.00 g | 31.2 | 1.0 | Sigma-Aldrich |

| Benzaldehyde | C₇H₆O | 106.12 | 3.64 g (3.5 mL) | 34.3 | 1.1 | Acros Organics |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~2.4 mL | 31.2 | 1.0 | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | VWR |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - | - | LabChem |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | EMD |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 100 mL | - | - | J.T. Baker |

| Hydrochloric Acid (in Et₂O) | HCl | 36.46 | As needed | - | - | Sigma-Aldrich |

Essential Safety Precautions

All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Tryptamine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

-

Benzaldehyde: Harmful if swallowed or inhaled. Combustible liquid.[11]

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected carcinogen. Handle with care.

Step-by-Step Synthesis Protocol

Part A: Synthesis of the Free Base (1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (5.00 g, 31.2 mmol).

-

Dissolution: Add dichloromethane (100 mL) and stir until the tryptamine is fully dissolved.

-

Reagent Addition: Add benzaldehyde (3.5 mL, 34.3 mmol, 1.1 eq.) to the solution in a single portion.

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (2.4 mL, 31.2 mmol, 1.0 eq.) dropwise over 5 minutes. The addition is exothermic, and a color change may be observed.

-

Causality Note: The use of a strong acid like TFA is crucial for efficiently protonating the intermediate Schiff base to form the reactive iminium ion, thereby driving the reaction forward.[6] Running the reaction at 0°C initially helps to control the exothermic reaction upon acid addition.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/Methanol).

-

Work-up & Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution (~100 mL) in portions to quench the acid.

-

Safety Note: CO₂ evolution will occur. Vent the separatory funnel frequently.

-

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine all organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, often as a pale yellow solid or oil.[12]

Part B: Conversion to Hydrochloride Salt

-